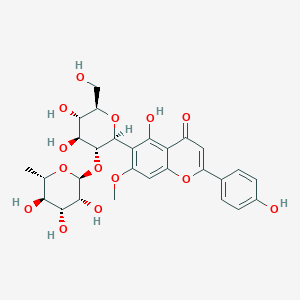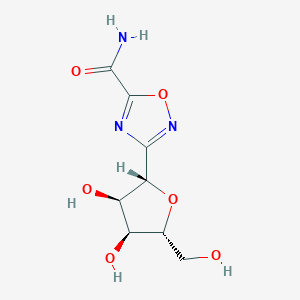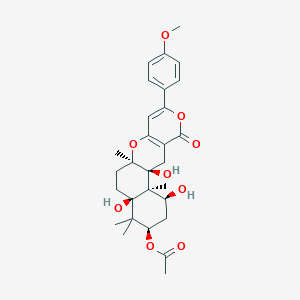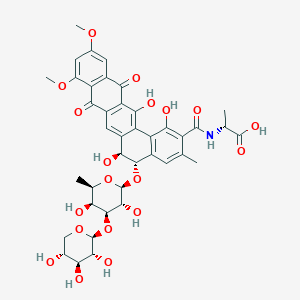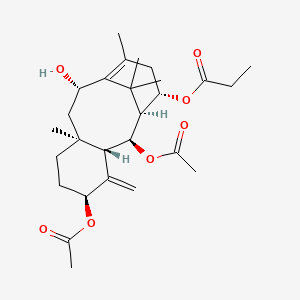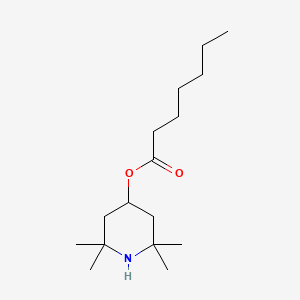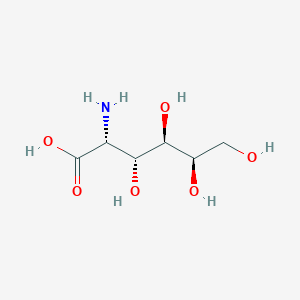
D-galactosaminic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-galactosaminic acid is the D-stereoisomer of galactosaminic acid. It is a conjugate acid of a D-galactosaminate.
Wissenschaftliche Forschungsanwendungen
1. Glycoprotein Research
D-Galactosaminic acid plays a crucial role in the study of glycoproteins. Weber and Winzler (1969) developed a method for the quantitative determination of galactosaminitol (a derivative of galactosaminic acid) in glycoproteins, which helped in understanding the conversion of hexosamines in several glycoproteins under different conditions. This research is significant for studying the structure and function of glycoproteins, especially in mucins (Weber & Winzler, 1969).
2. Neurochemistry
In neurochemistry, the study of β-N-Acetyl D-galactosaminidase in neurons and neuropil from the rat cerebral cortex by Sinha and Rose (1973) revealed significant insights. This enzyme, which acts on D-galactosaminic acid, displayed a unique distribution pattern in the brain, differing from other acid hydrolases. This is crucial for understanding brain biochemistry and the role of specific enzymes in neural function (Sinha & Rose, 1973).
3. Biomedical Applications
D-Galactosaminic acid is also relevant in biomedical applications. For instance, the work by Calzoni et al. (2021) on the covalent immobilization of β-d-N-acetyl-hexosaminidase on polylactic acid films for potential biomedical applications is notable. This enzyme, which cleaves D-galactosaminic acid, shows promise for treating certain diseases, demonstrating the potential of D-galactosaminic acid in therapeutic interventions (Calzoni et al., 2021).
4. Biochemistry of Liver and Kidney Function
D-Galactosaminic acid is instrumental in studies related to liver and kidney function. For example, Ayhancı et al. (2016) investigated the protective effects of ellagic acid on D-galactosamine-induced kidney damage in rats. This study is crucial for understanding the biochemical pathways involved in organ damage and protection (Ayhancı et al., 2016).
5. Cellular and Molecular Biology
In cellular and molecular biology, D-galactosaminic acid is used to understand cellular processes. The research by Keppler, Pausch, and Decker (1974) on the selective uridine triphosphate deficiency induced by D-galactosamine in the liver and its effect on ribonucleic acid synthesis is a prime example. This study provides insights into the cellular mechanisms affected by D-galactosaminic acid (Keppler et al., 1974).
Eigenschaften
Produktname |
D-galactosaminic acid |
|---|---|
Molekularformel |
C6H13NO6 |
Molekulargewicht |
195.17 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C6H13NO6/c7-3(6(12)13)5(11)4(10)2(9)1-8/h2-5,8-11H,1,7H2,(H,12,13)/t2-,3-,4+,5-/m1/s1 |
InChI-Schlüssel |
UFYKDFXCZBTLOO-SQOUGZDYSA-N |
Isomerische SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C(=O)O)N)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C(=O)O)N)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



